molecular formula C11H11FN4O3 B13435300 methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate CAS No. 186404-59-1

methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate

Cat. No.: B13435300
CAS No.: 186404-59-1
M. Wt: 266.23 g/mol
InChI Key: SAZNGWUSYKWKNS-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

Scientific Research Applications

Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity and specificity, while the triazine ring provides stability and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

  • Methyl 4-amino-1-(4-chlorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
  • Methyl 4-amino-1-(4-bromophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
  • Methyl 4-amino-1-(4-methylphenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate

Uniqueness

Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

CAS No.

186404-59-1

Molecular Formula

C11H11FN4O3

Molecular Weight

266.23 g/mol

IUPAC Name

methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate

InChI

InChI=1S/C11H11FN4O3/c1-19-11(18)10-14-16(9(17)6-15(10)13)8-4-2-7(12)3-5-8/h2-5H,6,13H2,1H3

InChI Key

SAZNGWUSYKWKNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=O)CN1N)C2=CC=C(C=C2)F

Origin of Product

United States

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